N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring fused to a pyrimidine ring, connected to an ethane-1,2-diamine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrimidine rings can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethylformamide (DMF), dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted morpholinopyrimidine derivatives.
Scientific Research Applications
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Comparison with Similar Compounds
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N1-(quinolin-4-yl)ethane-1,2-diamine: This compound features a quinoline ring instead of a morpholine ring and has been studied for its antimicrobial and anti-inflammatory properties.
N1-(pyrimidin-2-yl)ethane-1,2-diamine: Similar to the target compound but with a different substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of the morpholine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N5O |
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Molecular Weight |
223.28 g/mol |
IUPAC Name |
N'-(2-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5O/c11-2-4-12-9-1-3-13-10(14-9)15-5-7-16-8-6-15/h1,3H,2,4-8,11H2,(H,12,13,14) |
InChI Key |
MCHHPYZXUZILLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)NCCN |
Origin of Product |
United States |
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